molecular formula C23H24N4O B1664300 2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one CAS No. 948845-91-8

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one

Cat. No. B1664300
M. Wt: 372.5 g/mol
InChI Key: GNIRITULTPTAQW-KNQAVFIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-288 is under investigation in clinical trial NCT01018875 (Efficacy and Safety Study of ABT-288 in Subjects With Mild-to-Moderate Alzheimer's Disease).

Scientific research applications

Selective COX-2 Inhibition

The compound has been identified as a potent and selective COX-2 inhibitor. This characteristic is shared by similar compounds like ABT-963, indicating the potential for anti-inflammatory and analgesic effects without the gastric toxicity often associated with non-selective COX inhibitors. This property makes it a candidate for the treatment of conditions like arthritis, where pain management and inflammation reduction are crucial (Asif, 2016).

Role in Cytochrome P450 Isoform Inhibition

Compounds of this class can play a significant role in modulating the activity of various cytochrome P450 (CYP) isoforms. This is essential in the context of drug metabolism and potential drug-drug interactions, highlighting its significance in pharmacokinetics and the safety profiling of pharmaceuticals (Khojasteh et al., 2011).

Synthesis of Heterocyclic Compounds

The chemical structure of this compound provides a versatile backbone for the synthesis of various heterocyclic compounds. Such compounds have a wide range of pharmaceutical and industrial applications, demonstrating the importance of this compound in synthetic chemistry (Gomaa & Ali, 2020).

Mitochondrial Protection and Antioxidant Effects

Similar compounds exhibit significant antioxidant effects and provide mitochondrial protection. This aspect is crucial in the context of neurodegenerative diseases and conditions associated with oxidative stress, suggesting the therapeutic potential of this compound in such ailments (Choi et al., 2010).

Synthesis and Biological Activity of Pyridazine Analogues

Derivatives of pyridazine, to which this compound is related, exhibit a broad spectrum of biological activities. These include antitumor, antibacterial, analgesic, and diuretic activities, highlighting the therapeutic potential of such compounds in various medical fields (Wojcicka & Nowicka-Zuchowska, 2018).

properties

CAS RN

948845-91-8

Product Name

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one

InChI

InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1

InChI Key

GNIRITULTPTAQW-KNQAVFIVSA-N

Isomeric SMILES

CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

SMILES

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

Canonical SMILES

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

Appearance

Solid powder

Other CAS RN

948845-91-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one
ABT-288

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one
Reactant of Route 4
Reactant of Route 4
2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one
Reactant of Route 5
Reactant of Route 5
2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one
Reactant of Route 6
Reactant of Route 6
2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one

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